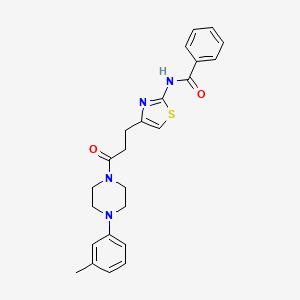
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural components of this compound suggest a multifaceted mechanism of action, which can be explored through various biological assays and studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H30N6O2S, with a molecular weight of 478.62 g/mol. The compound features a thiazole ring, a piperazine moiety, and a benzamide structure, which are known to contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural features have shown efficacy against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the benzamide structure can enhance anti-tubercular properties.
Anticancer Potential
The presence of the piperazine group in the compound suggests potential anticancer activity. Research has highlighted that piperazine derivatives can act as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways involved in tumor growth and metastasis. The unique combination of the thiazole and benzamide structures may enhance its ability to inhibit specific kinases associated with cancer progression.
Central Nervous System Activity
The m-tolylpiperazinyl group indicates possible central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that this compound could potentially influence CNS disorders. In vitro studies would be necessary to confirm these effects and elucidate the underlying mechanisms.
Study on Anti-Tubercular Agents
In a study focused on synthesizing novel anti-tubercular agents, several compounds were designed based on the benzamide scaffold. Among these, specific derivatives demonstrated notable activity against Mycobacterium tuberculosis with low cytotoxicity towards human cells. The findings highlight the potential for further development of this compound as a lead compound for tuberculosis treatment .
Kinase Inhibition Studies
Research into kinase inhibitors has shown that derivatives containing thiazole and benzamide structures can effectively inhibit various kinases implicated in cancer and metabolic disorders. For example, compounds structurally related to this compound have been evaluated for their binding affinity and inhibitory activity against specific kinases, revealing promising results for therapeutic applications in oncology.
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| N-(4-(3-oxo... | Thiazole, Piperazine | Anti-tubercular | IC50: 1.35 - 2.18 μM |
| 8-fluoro... | Indole, Pyrimidine | Kinase inhibition | Potential anticancer |
| 6-Hydroxy... | Hydroxyphenyl | Anticancer | Enhanced solubility |
Propiedades
IUPAC Name |
N-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-18-6-5-9-21(16-18)27-12-14-28(15-13-27)22(29)11-10-20-17-31-24(25-20)26-23(30)19-7-3-2-4-8-19/h2-9,16-17H,10-15H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLIYWOKBWAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














